molecular formula C20H24N6O2 B2859051 N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide CAS No. 1172337-77-7

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

Cat. No. B2859051
CAS RN: 1172337-77-7
M. Wt: 380.452
InChI Key: PYVWYTIHRCXLDP-UHFFFAOYSA-N
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Description

“N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide” is a complex organic compound . It has a molecular formula of C21H28N6O4S and a molecular weight of 460.54982 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazol ring (a five-membered ring with two nitrogen atoms) and a pyrimidin ring (a six-membered ring with two nitrogen atoms) as key structural elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C21H28N6O4S and a molecular weight of 460.54982 . More specific properties like melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Anticoronavirus Activity

Compounds with the pyrazole moiety, such as our subject compound, have shown promising results in vitro for anticoronavirus activity . The structural variations in the pyrazole derivatives can be fine-tuned to enhance their biological properties, potentially leading to the development of new antiviral drugs that are effective against coronavirus strains.

Antitumoral Activity

The pyrazole and pyrimidine components of the compound contribute to its antitumoral properties. Research indicates that these compounds can inhibit tubulin polymerization, which is a promising mechanism for cancer treatment . This could lead to the development of new chemotherapeutic agents that target the mitotic spindle of rapidly dividing tumor cells.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have been synthesized and tested for their antileishmanial and antimalarial activities. Some derivatives have shown superior activity compared to standard drugs, making them potential candidates for the development of new treatments for these tropical diseases .

Anti-inflammatory Properties

The pyrazole ring is known to exhibit anti-inflammatory properties. This suggests that our compound could be used in the synthesis of new anti-inflammatory drugs, potentially offering an alternative to current medications with fewer side effects .

Antibacterial Applications

Derivatives of pyrazole have been associated with antibacterial activity. The compound could be part of a new class of antibacterial agents, which is particularly important in the face of rising antibiotic resistance .

Enzyme Inhibition

The compound’s ability to bind with various enzymes and inhibit their activity can be harnessed in scientific research to study enzyme functions or to develop enzyme inhibitors as therapeutic agents .

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-14-11-15(2)26(25-14)19-12-18(23-16(3)24-19)21-9-10-22-20(27)13-28-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,27)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVWYTIHRCXLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)COC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2-phenoxyacetamide

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